molecular formula C26H30N6O4 B2678048 3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide CAS No. 1112434-25-9

3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide

Cat. No.: B2678048
CAS No.: 1112434-25-9
M. Wt: 490.564
InChI Key:
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Description

3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide is a complex organic compound with a unique structure that incorporates multiple functional groups

Scientific Research Applications

3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide involves multiple steps, starting from readily available starting materialsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Advanced techniques like continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .

Mechanism of Action

The mechanism of action of 3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-[1,5-dioxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-15(2)27-21(33)10-11-30-24(35)19-8-6-7-9-20(19)32-25(30)29-31(26(32)36)14-22(34)28-23-17(4)12-16(3)13-18(23)5/h6-9,12-13,15H,10-11,14H2,1-5H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCIMYQIQUZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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